2-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
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Overview
Description
2-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties . This compound features a unique structure with a nitrophenyl group and a sulfanyl propanoic acid moiety, making it a valuable subject for various scientific research applications.
Preparation Methods
The synthesis of 2-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields the oxadiazole core, which is then further functionalized to introduce the nitrophenyl and sulfanyl propanoic acid groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Major products formed from these reactions include amino derivatives and various substituted oxadiazoles.
Scientific Research Applications
2-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can also interact with nucleic acids, affecting cellular processes. These interactions lead to the compound’s observed biological activities, such as antibacterial and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid include other oxadiazole derivatives, such as:
- 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
- 1,3,4-Thiadiazole derivatives These compounds share the oxadiazole core but differ in their substituents, leading to variations in their biological activities and applications. The presence of the nitrophenyl and sulfanyl propanoic acid groups in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C11H9N3O5S |
---|---|
Molecular Weight |
295.27 g/mol |
IUPAC Name |
2-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H9N3O5S/c1-6(10(15)16)20-11-13-12-9(19-11)7-4-2-3-5-8(7)14(17)18/h2-6H,1H3,(H,15,16) |
InChI Key |
APSFXVNDHQWMPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC1=NN=C(O1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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